molecular formula C18H14FNO3 B2545225 Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate CAS No. 1358328-72-9

Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate

Cat. No. B2545225
CAS RN: 1358328-72-9
M. Wt: 311.312
InChI Key: QHRBNXZMUWMHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, which includes compounds like “Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate”, has been a topic of research. Various methods have been developed, including green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary. Quinolin-2,4-dione, for example, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been studied extensively. For instance, a highly efficient, cost-effective, and environmentally benign protocol for the synthesis of 2,4,6-trisubstituted quinoline derivative by using NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been disclosed .

Scientific Research Applications

Biochemistry and Medicine Applications

  • Fluorophores for Biological Systems : Quinoline derivatives, including Methyl 4-((2-fluorobenzyl)oxy)quinoline-2-carboxylate, are known for their efficient fluorescence properties. These compounds are widely used in biochemistry and medicine for studying various biological systems, notably for DNA fluorophores based on fused aromatic systems. The search for new, more sensitive, and selective compounds remains a critical area of research (Aleksanyan & Hambardzumyan, 2013).

  • Antimycobacterial Properties : Pyrrolo[1,2-a]quinoline derivatives have been evaluated for their anti-tubercular activities against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. These studies highlight the potential of quinoline derivatives as promising anti-TB agents, contributing to the development of new therapeutic options for tuberculosis (Venugopala et al., 2020).

Organic Chemistry and Synthesis

  • Synthetic Methodologies : Research on the synthesis of quinoline derivatives, including the use of rhodium-catalyzed oxidative annulation, highlights the versatility of quinoline-based compounds in organic synthesis. These methodologies allow for the introduction of diverse functional groups, making quinoline derivatives valuable intermediates in the synthesis of complex organic molecules (Wang et al., 2018).

  • Catalytic Carboamination : The development of catalytic systems for the carboamination of acetylenes and aldimines, leading to α,β-unsaturated imines and triaryl-substituted quinolines, demonstrates the application of quinoline derivatives in facilitating novel synthetic routes. This showcases the role of quinoline compounds in advancing synthetic organic chemistry and their potential for creating new materials and pharmaceuticals (Basuli et al., 2005).

  • Diversity-Oriented Synthesis of Polyheterocycles : The synthesis of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization, exemplifies the innovative approaches to creating compounds with unique optical properties. This research underlines the importance of quinoline derivatives in the design and development of new materials for biomedical applications (Park et al., 2015).

Future Directions

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in this field, and future research may continue to explore new synthetic approaches and applications of this class of compounds.

Mechanism of Action

properties

IUPAC Name

methyl 4-[(2-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRBNXZMUWMHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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